molecular formula C16H18FNO2S B4853976 1-(4-fluorophenyl)-N-(3-phenylpropyl)methanesulfonamide

1-(4-fluorophenyl)-N-(3-phenylpropyl)methanesulfonamide

Cat. No. B4853976
M. Wt: 307.4 g/mol
InChI Key: BXSIGGFSHUVNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-N-(3-phenylpropyl)methanesulfonamide, commonly known as FPPP, is a chemical compound that belongs to the class of amphetamines. It was first synthesized in the 1960s and has been used in scientific research as a tool to study the central nervous system.

Mechanism of Action

FPPP acts as a releasing agent for dopamine, norepinephrine, and serotonin. It enters the presynaptic neuron and causes the release of these neurotransmitters into the synaptic cleft, leading to increased neurotransmission.
Biochemical and Physiological Effects:
FPPP has been shown to have stimulant effects on the central nervous system. It can increase heart rate, blood pressure, and body temperature. FPPP has also been shown to increase locomotor activity and induce hyperactivity in animals.

Advantages and Limitations for Lab Experiments

FPPP has been used as a tool to study the central nervous system and the effects of amphetamines on behavior and cognition. However, it is important to note that FPPP is a controlled substance and must be used in compliance with all applicable laws and regulations.

Future Directions

There are several future directions for research involving FPPP. One area of interest is the potential use of FPPP as a treatment for attention deficit hyperactivity disorder (ADHD). Another area of interest is the development of new drugs that target the same neurotransmitter systems as FPPP but with fewer side effects. Additionally, further research is needed to fully understand the long-term effects of FPPP on the central nervous system.

Scientific Research Applications

FPPP has been used in scientific research as a tool to study the central nervous system. It has been shown to have stimulant properties and can increase the release of dopamine, norepinephrine, and serotonin in the brain. FPPP has also been used to study the effects of amphetamines on behavior and cognition.

properties

IUPAC Name

1-(4-fluorophenyl)-N-(3-phenylpropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c17-16-10-8-15(9-11-16)13-21(19,20)18-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,18H,4,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSIGGFSHUVNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(3-phenylpropyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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